The synthesis of CEP-7055 involves several key steps:
The molecular structure of CEP-7055 can be described in terms of its chemical formula and key structural features:
Property | Value |
---|---|
Molecular Weight | 342.38 g/mol |
LogP | 3.56 |
Solubility | Soluble in DMSO |
CEP-7055 primarily functions through its ability to inhibit the activity of vascular endothelial growth factor receptors, particularly VEGF receptor 2 (KDR). The biochemical reactions involved include:
The mechanism of action for CEP-7055 involves several steps:
CEP-7055 has significant potential applications in scientific research and clinical settings:
CEP-7055 is the orally bioavailable N,N-dimethylglycine ester prodrug of CEP-5214, a fully synthetic fused pyrrolocarbazole compound designed as a potent pan-inhibitor of vascular endothelial growth factor receptors (VEGFRs). Biochemical kinase assays demonstrate that the active moiety, CEP-5214, exhibits potent inhibitory activity against all three major VEGFR isoforms with low nanomolar half-maximal inhibitory concentration (IC50) values. Specifically, it inhibits VEGFR-1 (FLT-1) with an IC50 of 12 nM, VEGFR-2 (KDR/FLK-1) with an IC50 of 18 nM, and VEGFR-3 (FLT-4) with an IC50 of 17 nM [1] [7] [8]. This balanced inhibition profile across the VEGFR family is significant because these receptors collectively mediate critical angiogenic processes: VEGFR-2 is the primary mitogenic signal transducer for endothelial cell proliferation and migration; VEGFR-1 modulates monocyte migration and vascular permeability; and VEGFR-3 is essential for lymphangiogenesis [3] [7]. The compound's ability to simultaneously target these key kinases disrupts multiple facets of tumor angiogenesis.
Table 1: Binding Affinity Profiling of CEP-5214 (Active Moiety) Across VEGF Receptor Isoforms
VEGF Receptor Isoform | Alternative Name | IC₅₀ (nM) | Primary Biological Function |
---|---|---|---|
VEGFR-1 | FLT-1 | 12 | Monocyte migration, vascular permeability |
VEGFR-2 | KDR/FLK-1 | 8-18 | Endothelial cell proliferation, migration, survival (Primary mitogenic signal) |
VEGFR-3 | FLT-4 | 4-17 | Lymphangiogenesis |
The high-affinity binding of CEP-5214 to VEGFR tyrosine kinases is governed by specific molecular interactions within the ATP-binding pocket of the kinase domains, facilitated by its unique indenopyrrolocarbazole chemical scaffold. Structure-activity relationship (SAR) studies identified the isopropoxymethyl substituent at the C9 position (R9) and the 3-hydroxypropyl group at the N12 position as critical for optimal potency and kinase selectivity [7] [4]. The isopropoxymethyl group provides steric and electronic complementarity to a hydrophobic region within the kinase active site, while the oxygen atom of the ether linker forms a key hydrogen bond with a conserved residue (likely a backbone NH group) [7]. Increasing the size of the R9 alkoxy group (e.g., to n-propoxymethyl or n-butoxymethyl) or introducing alpha-methyl branching significantly reduced VEGFR-2 inhibitory activity, highlighting the precision of the steric requirements [7]. Furthermore, replacing the ether oxygen with sulfur (thioether analogues) markedly diminished potency, underscoring the essential role of the oxygen atom for hydrogen bonding [7]. The N12 hydroxypropyl side chain enhances interactions, likely through hydrogen bonding or polar contacts with residues in the kinase hinge region or flanking areas. This combined substitution pattern (R9 isopropoxymethyl and N12 hydroxypropyl) confers excellent selectivity for VEGFRs over numerous other tyrosine and serine/threonine kinases, including Protein Kinase C (PKC), Tie2, TrkA, CDK1, p38, JNK, and the Insulin Receptor Kinase (IRK) [4] [7].
Table 2: Kinase Selectivity Profile of CEP-5214
Kinase | IC₅₀ (nM) | Classification | Implication of Inhibition |
---|---|---|---|
VEGFR-1 (FLT-1) | 12-16 | Receptor Tyrosine Kinase | Anti-angiogenic, reduces permeability |
VEGFR-2 (KDR) | 8-18 | Receptor Tyrosine Kinase | Primary anti-angiogenic, anti-tumor |
VEGFR-3 (FLT-4) | 4-17 | Receptor Tyrosine Kinase | Anti-lymphangiogenic |
PKC | >10,000 | Serine/Threonine Kinase | Not significantly inhibited |
Tie2 | >10,000 | Receptor Tyrosine Kinase | Not significantly inhibited |
TrkA | >10,000 | Receptor Tyrosine Kinase | Not significantly inhibited |
CDK1 | >10,000 | Serine/Threonine Kinase | Not significantly inhibited |
p38 | >10,000 | Serine/Threonine Kinase | Not significantly inhibited |
JNK | >10,000 | Serine/Threonine Kinase | Not significantly inhibited |
Insulin Receptor Kinase (IRK) | >10,000 | Receptor Tyrosine Kinase | Not significantly inhibited |
CEP-5214 potently disrupts the VEGF signaling cascade at its inception by inhibiting ligand-induced receptor autophosphorylation, the critical initial step in pathway activation. In cellular assays using human umbilical vein endothelial cells (HUVECs), CEP-5214 inhibited VEGF-stimulated autophosphorylation of VEGFR-2 with an IC50 of approximately 10 nM [1] [8]. Equivalent potency (IC50 ~10 nM) was observed against murine VEGFR-2 (FLK-1) autophosphorylation in transformed SVR endothelial cells, confirming activity across species relevant to preclinical models [1]. This direct blockade of receptor activation translates into profound inhibition of downstream angiogenic processes in vitro and ex vivo. At low nanomolar concentrations, CEP-5214 dose-dependently inhibited capillary tube formation by HUVECs plated on Matrigel, a key in vitro model of endothelial cell morphogenesis and network formation [1] [8]. Furthermore, it significantly suppressed microvessel outgrowth in the ex vivo rat aortic ring explant assay, a more complex model involving the sprouting of new vessels from existing vascular tissue [1] [7]. Crucially, this potent antiangiogenic activity was achieved without apparent cytotoxicity in these assays, indicating a specific effect on VEGF-dependent signaling pathways rather than generalized cell death [1]. In vivo confirmation of this mechanism was demonstrated by oral administration of CEP-7055, which led to a rapid and reversible inhibition of VEGFR-2 (FLK-1) phosphorylation in murine lung tissues [1] [3]. Chronic oral dosing of CEP-7055 in tumor-bearing mice resulted in significant reductions in intratumoral microvessel density (as measured by CD34 and Factor VIII staining), ranging from 22% to 38% compared to controls, directly linking target inhibition to suppression of tumor angiogenesis [1] [8]. This reduction in vascular supply correlated with marked increases in tumor cell apoptosis, ultimately driving significant antitumor efficacy across diverse xenograft models [1] [3] [8].
Table 3: Functional Consequences of VEGFR Inhibition by CEP-5214/CEP-7055
Biological Process/Assay | System | Key Finding | Reference |
---|---|---|---|
VEGFR-2 Autophosphorylation | VEGF-stimulated HUVECs | IC₅₀ ≈ 10 nM | [1] |
VEGFR-2 (FLK-1) Autophosphorylation | VEGF-stimulated SVR cells | IC₅₀ ≈ 10 nM (Equivalent to human) | [1] |
Capillary Tube Formation | HUVECs on Matrigel | Dose-dependent inhibition at low nM concentrations | [1] [8] |
Microvessel Outgrowth | Ex vivo rat aortic ring explant | Dose-dependent inhibition at low nM concentrations | [1] [7] |
Intratumoral Microvessel Density | Multiple human tumor xenografts (SC) | 22-38% reduction (CD34/Factor VIII staining) vs. controls | [1] [8] |
Tumor Cell Apoptosis | Multiple human tumor xenografts (SC) | Marked increase associated with reduced microvessel density | [1] [8] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1